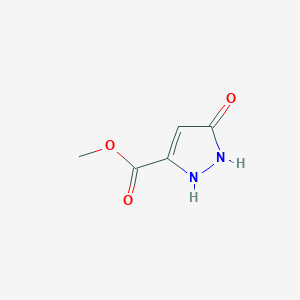
2-(3-Bromophenyl)-4,6-diphenylpyrimidine
Übersicht
Beschreibung
“2-(3-Bromophenyl)-4,6-diphenylpyrimidine” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds usually involves reactions like nucleophilic substitution, condensation, or electrophilic aromatic substitution . The exact method would depend on the starting materials and the required conditions.Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography . The compound likely has a planar geometry around the pyrimidine ring due to the sp2 hybridization of the involved atoms .Chemical Reactions Analysis
The chemical reactions of this compound could involve the bromophenyl group or the pyrimidine ring. Bromophenyl groups are often involved in palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, bromophenyl compounds are crystalline solids at room temperature . They may have a distinct color depending on the electronic structure .Wissenschaftliche Forschungsanwendungen
Therapeutic Agent Potential in Parkinson's Disease
2-(3-Bromophenyl)-4,6-diphenylpyrimidine derivatives have shown promise as therapeutic agents, particularly in the treatment of Parkinson's disease. This potential arises from their dual affinities as adenosine A1 and A2A receptor antagonists, as seen in the study of carbamate substituted 2-amino-4,6-diphenylpyrimidines (Robinson et al., 2016).
Photophysical Properties and Electrocatalysis
Studies on biscyclometallated complexes based on 4,6-diphenylpyrimidine have explored their photophysical properties. These complexes, involving metals like Pd(II) and Pt(II), are characterized by their low-energy photo- and electro-stimulated processes, which are mainly localized on the pyrimidine part of the bridging ligand (Ivanova et al., 2009).
Supramolecular Architecture
The substituted 2-aminopyrimidines, including 2-(3-Bromophenyl)-4,6-diphenylpyrimidine, have been used to study their interactive modes with different dicarboxylic acids. These studies focus on understanding their crystal engineering and overall supramolecular architecture (Goswami et al., 2008).
Antimicrobial Activities
Certain derivatives of 4,6-diphenylpyrimidine exhibit strong antimicrobial activity. Structural studies have been conducted to understand the molecular geometries and intermolecular interactions that contribute to this biological activity, as observed in derivatives like 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone (Korona-Głowniak et al., 2021).
Optical and Electrochemical Properties
Research on cyclometalated Rh(III) complexes based on 4,6-diphenylpyrimidine with ethylenediamine and other ligands has delved into their optical and electrochemical properties. These studies have implications for understanding charge-transfer optical transitions and electron transfer processes (Ivanova & Balashev, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-4,6-diphenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)22-24-20(16-8-3-1-4-9-16)15-21(25-22)17-10-5-2-6-11-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDMGWHTARYHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-4,6-diphenylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene](/img/structure/B6593863.png)
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)








![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6593952.png)